Cas no 565428-06-0 (1-(4-fluorophenyl)-3-hydroxypropan-2-one)

1-(4-Fluorophenyl)-3-hydroxypropan-2-one is a fluorinated aromatic ketone derivative with a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its structure combines a 4-fluorophenyl moiety with a hydroxyacetone-like side chain, offering reactivity for further functionalization, such as nucleophilic additions or reductions. The fluorine substituent enhances electron-withdrawing properties, influencing the compound's stability and reactivity in synthetic pathways. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatic scaffolds are valued for their bioactivity and metabolic stability. Its well-defined structure and purity make it suitable for precise applications in medicinal chemistry and material science.
1-(4-fluorophenyl)-3-hydroxypropan-2-one structure
565428-06-0 structure
Product name:1-(4-fluorophenyl)-3-hydroxypropan-2-one
CAS No:565428-06-0
MF:C9H9FO2
MW:168.164966344833
CID:4039885
PubChem ID:21858348

1-(4-fluorophenyl)-3-hydroxypropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-(4-fluorophenyl)-3-hydroxy-
    • 1-(4-fluorophenyl)-3-hydroxypropan-2-one
    • Z906206828
    • AKOS011305916
    • 565428-06-0
    • SCHEMBL5163933
    • EN300-102488
    • Inchi: InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,11H,5-6H2
    • InChI Key: AWJQXXIADJSVOP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 168.05865769g/mol
  • Monoisotopic Mass: 168.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 1

1-(4-fluorophenyl)-3-hydroxypropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1011817-1g
1-(4-Fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 95%
1g
$698.0 2024-04-18
Enamine
EN300-102488-10.0g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
10.0g
$4176.0 2023-07-06
Enamine
EN300-102488-1.0g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
1.0g
$971.0 2023-07-06
Enamine
EN300-102488-0.25g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
0.25g
$481.0 2023-10-28
Enamine
EN300-102488-0.05g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
0.05g
$226.0 2023-10-28
Enamine
EN300-102488-0.5g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
0.5g
$758.0 2023-10-28
Enamine
EN300-102488-1g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
1g
$971.0 2023-10-28
Enamine
EN300-102488-2.5g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
2.5g
$1903.0 2023-10-28
Enamine
EN300-102488-5.0g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
5.0g
$2816.0 2023-07-06
Enamine
EN300-102488-0.1g
1-(4-fluorophenyl)-3-hydroxypropan-2-one
565428-06-0 90%
0.1g
$337.0 2023-10-28

Additional information on 1-(4-fluorophenyl)-3-hydroxypropan-2-one

Introduction to 1-(4-fluorophenyl)-3-hydroxypropan-2-one (CAS No. 565428-06-0)

1-(4-fluorophenyl)-3-hydroxypropan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 565428-06-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fluorinated aromatic ring and a β-ketoester moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of a fluorine atom at the para position of the phenyl ring enhances its electronic properties, making it a valuable scaffold for designing biologically active molecules with improved metabolic stability and binding affinity.

The structural motif of 1-(4-fluorophenyl)-3-hydroxypropan-2-one positions it as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its dual functionality—combining both a reactive keto group and an hydroxyl group—allows for diverse chemical transformations, including condensation reactions, Michael additions, and enolate-mediated couplings. These reactivities make it a preferred building block for constructing more complex scaffolds in drug discovery programs.

In recent years, the pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds due to their ability to modulate drug efficacy and pharmacokinetic profiles. The fluorine atom at the 4-position of the phenyl ring in 1-(4-fluorophenyl)-3-hydroxypropan-2-one imparts unique electronic and steric properties that can influence both the potency and selectivity of derived compounds. This has led to its exploration in the development of novel therapeutics targeting various disease pathways.

One notable area where this compound has shown promise is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for anticancer and anti-inflammatory drugs. The β-ketoester moiety of 1-(4-fluorophenyl)-3-hydroxypropan-2-one can be readily converted into enolates, which are highly reactive intermediates in constructing heterocyclic rings or participating in alkylation reactions. Such transformations have been leveraged to develop kinase inhibitors with enhanced binding affinity to their biological targets.

Furthermore, the hydroxyl group in 1-(4-fluorophenyl)-3-hydroxypropan-2-one provides an opportunity for further functionalization, allowing chemists to introduce additional substituents that may improve solubility, bioavailability, or metabolic stability. This flexibility has been exploited in the design of prodrugs and drug candidates that require specific pharmacokinetic properties for optimal therapeutic efficacy.

Recent advancements in computational chemistry have also highlighted the potential of 1-(4-fluorophenyl)-3-hydroxypropan-2-one as a scaffold for virtual screening campaigns. Molecular docking studies have demonstrated its ability to interact with biological targets such as protein kinases and transcription factors. These studies have provided insights into how structural modifications can enhance binding interactions, guiding the rational design of next-generation drug candidates.

The synthesis of 1-(4-fluorophenyl)-3-hydroxypropan-2-one itself presents an interesting challenge due to the need to introduce both fluorine and hydroxyl functionalities at specific positions on the phenyl ring. Traditional synthetic routes often involve multi-step sequences involving halogenation, reduction, and condensation reactions. However, recent methodologies have focused on more efficient one-pot processes or catalytic approaches that minimize intermediate isolation steps, improving overall yields and reducing waste.

In conclusion, 1-(4-fluorophenyl)-3-hydroxypropan-2-one (CAS No. 565428-06-0) represents a valuable asset in pharmaceutical research and development. Its unique structural features and reactivity make it a versatile intermediate for constructing biologically active molecules with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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(CAS:565428-06-0)1-(4-fluorophenyl)-3-hydroxypropan-2-one
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